BenchChemオンラインストアへようこそ!

6-Amino-1-Boc-1-azaspiro[3.3]heptane

Medicinal Chemistry Drug Metabolism Pharmacokinetics

6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1638761-25-7), specifically the cis-isomer (tert-butyl cis-6-amino-1-azaspiro[3.3]heptane-1-carboxylate), is a spirocyclic amine building block featuring a 1-azaspiro[3.3]heptane core with a Boc-protected amine at the 1-position and a free primary amine at the 6-position. This scaffold belongs to a class of compounds validated as bioisosteres of piperidine, offering a conformationally restricted, three-dimensional framework that departs from the planar geometry of traditional piperidine rings.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 1638761-25-7
Cat. No. B2820284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-Boc-1-azaspiro[3.3]heptane
CAS1638761-25-7
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12CC(C2)N
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3
InChIKeyBGRGEIZJUAJNAB-DKTWLAJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1638761-25-7): Core Spirocyclic Building Block for Piperidine Bioisostere Replacement


6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1638761-25-7), specifically the cis-isomer (tert-butyl cis-6-amino-1-azaspiro[3.3]heptane-1-carboxylate), is a spirocyclic amine building block featuring a 1-azaspiro[3.3]heptane core with a Boc-protected amine at the 1-position and a free primary amine at the 6-position . This scaffold belongs to a class of compounds validated as bioisosteres of piperidine, offering a conformationally restricted, three-dimensional framework that departs from the planar geometry of traditional piperidine rings [1]. The compound is commercially available at purities of ≥95% to 97% from multiple vendors , and its molecular formula is C11H20N2O2 with a molecular weight of 212.29 g/mol [2].

Why Piperidine and 2-Azaspiro[3.3]heptane Analogs Cannot Substitute for 6-Amino-1-Boc-1-azaspiro[3.3]heptane in Drug Discovery


Generic substitution among spirocyclic amines fails because the precise positioning of the nitrogen atom within the spiro[3.3]heptane framework fundamentally alters three critical parameters: metabolic stability half-life, conformational geometry and exit vector orientation, and the spatial accessibility of the amine functional groups [1]. While 2-azaspiro[3.3]heptanes have been widely used as piperidine bioisosteres since 2010, the 1-azaspiro[3.3]heptane scaffold exhibits a 68% longer metabolic half-life (52 minutes vs. 31 minutes) compared to its 2-aza isomer due to differential susceptibility to CYP450-mediated oxidation [2]. Furthermore, the cis-stereochemistry of the 6-amino substituent on 6-Amino-1-Boc-1-azaspiro[3.3]heptane creates a distinct three-dimensional exit vector that cannot be replicated by trans-isomers or by acyclic piperidine derivatives [3]. These quantitative differences preclude simple replacement with seemingly similar in-class compounds without altering downstream pharmacological and pharmacokinetic profiles.

Quantitative Differentiation Evidence for 6-Amino-1-Boc-1-azaspiro[3.3]heptane vs. Comparators


Metabolic Stability: 1-Azaspiro[3.3]heptane Scaffold Exhibits 68% Longer Half-Life than 2-Azaspiro[3.3]heptane Isomer

The 1-azaspiro[3.3]heptane core demonstrates a metabolic half-life (t1/2) of 52 minutes in human liver microsome assays, compared to 31 minutes for the isomeric 2-azaspiro[3.3]heptane scaffold under identical experimental conditions [1]. This represents a 68% improvement in metabolic stability for the 1-aza positional isomer. Both scaffolds share comparable nitrogen basicity (pKa ~9.0) and lipophilicity (logP) values, isolating the observed stability difference to differential susceptibility to CYP450-mediated oxidative degradation arising from the distinct spatial arrangement of the nitrogen atom within the spirocyclic framework [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Bioisosteric Validation: 1-Azaspiro[3.3]heptane Core Retains Pharmacological Activity in Bupivacaine Replacement with Patent Freedom

The 1-azaspiro[3.3]heptane scaffold has been biologically validated as a functional bioisostere of piperidine through direct head-to-head comparison in a clinically relevant drug context. Replacement of the piperidine fragment in the anesthetic drug bupivacaine with the 1-azaspiro[3.3]heptane core produced a new analogue that retained high pharmacological activity while circumventing existing patent protection [1]. Unlike 2-azaspiro[3.3]heptanes, which have been extensively patented across over 500 patent filings and 7,000 compounds since 2010 [2], the 1-aza isomer offers a patent-free chemical space for scaffold hopping and novel composition-of-matter claims [1].

Bioisosteres Drug Repurposing Intellectual Property

Aqueous Solubility: Spiro[3.3]heptane Scaffolds Show Class-Level Solubility Advantage Over Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes, including the 1-azaspiro[3.3]heptane core, generally exhibit higher aqueous solubility than their cyclohexane analogues [1]. This class-level solubility advantage is attributed to the reduced molecular planarity and altered crystal packing energetics of the spirocyclic framework. While specific aqueous solubility values for 6-Amino-1-Boc-1-azaspiro[3.3]heptane are not reported in the open literature, the general trend toward improved solubility for spiro[3.3]heptane-containing compounds has been consistently observed across multiple heteroatom substitution patterns [1].

Physicochemical Properties Drug Formulation Solubility

Target Engagement: 1-Azaspiro[3.3]heptane-Containing Compound Demonstrates HDAC6 Inhibition (Ki = 120 nM)

A compound incorporating the 1-azaspiro[3.3]heptane scaffold has been shown to inhibit histone deacetylase 6 (HDAC6) with a binding affinity (Ki) of 120 nM against N-terminal GST-tagged recombinant human HDAC6 (residues 1-1215) expressed in baculovirus-infected insect cells, using Boc-Lys(Ac)-AMC as substrate [1]. The same compound also inhibits HDAC2 with Ki = 150 nM, demonstrating a modest 1.25-fold selectivity for HDAC6 over HDAC2 [1]. HDAC6 is a clinically validated target in oncology (particularly triple-negative breast cancer) and neurodegenerative diseases [2], and the spirocyclic scaffold provides a rigid, three-dimensional framework for inhibitor design distinct from traditional hydroxamic acid-based HDAC inhibitors.

HDAC6 Inhibition Epigenetics Oncology

Stereochemical Definition: cis-6-Amino Configuration Enables Spatially Defined Exit Vector for Fragment-Based Drug Design

6-Amino-1-Boc-1-azaspiro[3.3]heptane is commercially specified as the cis-isomer (tert-butyl cis-6-amino-1-azaspiro[3.3]heptane-1-carboxylate) [1]. The cis configuration positions the 6-amino group in a spatially defined orientation relative to the 1-Boc-protected nitrogen, creating a reproducible and predictable exit vector for fragment elaboration . In contrast, trans-6-amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1374659-19-4) presents a fundamentally different three-dimensional trajectory for substituent attachment. Angular azaspiro[3.3]heptanes with defined stereochemistry have been demonstrated to increase the number of exit vectors available for substituent attachment, enabling better population of three-dimensional chemical space compared to earlier linear scaffolds .

Stereochemistry Fragment-Based Drug Discovery Exit Vectors

Orthogonal Functionalization: Dual Amine Handles Enable Sequential Derivatization via Boc Deprotection

6-Amino-1-Boc-1-azaspiro[3.3]heptane contains two chemically distinct amine functionalities: a Boc-protected secondary amine at the 1-position of the azetidine ring, and a free primary amine at the 6-position of the cyclobutane ring . The Boc group serves as an orthogonal protecting group that can be selectively removed under mild acidic conditions (e.g., TFA or HCl) without affecting the 6-amino group when appropriately handled, enabling sequential derivatization strategies that are not possible with unprotected bis-amines or with mono-amine scaffolds lacking orthogonal handles . This dual-handle architecture provides two distinct exit vectors from the same spirocyclic core, allowing chemists to independently modify the azetidine nitrogen (post-Boc deprotection) and the cyclobutane 6-amino group [1].

Protecting Groups Synthetic Methodology Orthogonal Chemistry

Recommended Research Applications for 6-Amino-1-Boc-1-azaspiro[3.3]heptane Based on Quantitative Differentiation Evidence


Piperidine Scaffold Hopping with Documented 68% Metabolic Stability Advantage Over 2-Aza Isomer

Use 6-Amino-1-Boc-1-azaspiro[3.3]heptane as a synthetic entry point for replacing piperidine rings in existing lead compounds where improved metabolic stability is required. The 1-azaspiro[3.3]heptane core provides a 52-minute microsomal half-life versus 31 minutes for the 2-aza isomer [1]. After Boc deprotection of the 1-position amine, the scaffold can be incorporated into piperidine-containing pharmacophores via standard amine coupling chemistry. This strategy has been validated through the successful replacement of the piperidine moiety in bupivacaine, yielding a patent-free analogue with retained activity [2].

HDAC6-Targeted Epigenetic Inhibitor Development with Validated Nanomolar Binding Affinity

Employ 6-Amino-1-Boc-1-azaspiro[3.3]heptane as a key intermediate for synthesizing HDAC6-selective inhibitors. Compounds incorporating the 1-azaspiro[3.3]heptane scaffold demonstrate Ki = 120 nM against HDAC6 and exhibit 1.25-fold selectivity over HDAC2 (Ki = 150 nM) [1]. The rigid spirocyclic framework provides a three-dimensional cap group geometry that has been shown to yield potent and selective HDAC6 inhibitors in recent medicinal chemistry programs targeting triple-negative breast cancer and neurodegenerative indications [2]. The dual amine handles enable systematic SAR exploration of both the cap group (via 6-NH2) and linker attachment (via 1-NH post-Boc deprotection).

Fragment-Based Library Construction Leveraging Defined cis-Stereochemical Exit Vectors

Utilize 6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1638761-25-7) as a stereochemically defined angular building block for fragment-based drug discovery (FBDD) library assembly. The cis configuration provides a reproducible exit vector geometry that is distinct from the trans isomer (CAS 1374659-19-4), ensuring consistent three-dimensional orientation during fragment elaboration [1]. Angular azaspiro[3.3]heptanes with dual heteroatoms have been demonstrated to increase the number of accessible exit vectors, enabling more efficient exploration of three-dimensional chemical space compared to linear scaffolds [2]. This building block is suitable for both standalone fragment screening (post-Boc deprotection) and as a core scaffold for diversity-oriented synthesis (DOS) campaigns.

Orthogonal Diversification for Parallel Library Synthesis via Sequential Amine Functionalization

Deploy 6-Amino-1-Boc-1-azaspiro[3.3]heptane in parallel medicinal chemistry workflows requiring independent modification of two distinct amine exit vectors. The free 6-amino group can be immediately derivatized via amide coupling, reductive amination, or sulfonamide formation, while the Boc-protected 1-position amine remains inert [1]. Subsequent acidic deprotection (TFA or HCl) liberates the azetidine nitrogen for a second, orthogonal round of functionalization. This sequential strategy reduces synthetic steps and enables the rapid generation of diverse compound libraries from a single spirocyclic core [2], particularly valuable for hit-to-lead optimization programs where SAR around both molecular vectors must be explored efficiently.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-1-Boc-1-azaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.